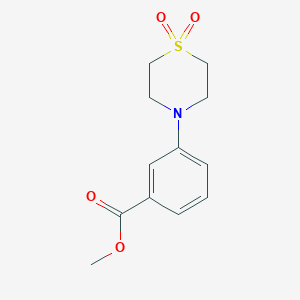

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Description

Methyl 3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxylate is a heterocyclic compound featuring a benzene ring substituted with a methyl carboxylate group at the 3-position and a 1,1-dioxo-1λ⁶,4-thiazinane moiety. Its molecular formula is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol . The compound is primarily used in research and development, emphasizing its experimental status and regulatory compliance under TSCA exemptions .

Properties

IUPAC Name |

methyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-3-2-4-11(9-10)13-5-7-18(15,16)8-6-13/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSAGXXCWIJTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with a thiazinan derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzenecarboxylate group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzenecarboxylate derivatives.

Scientific Research Applications

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazinan ring and benzenecarboxylate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Derivatives

The 4-substituted isomer (Methyl 4-(1,1-dioxothiazinan-4-yl)benzoate) shares the same molecular formula but differs in the placement of the thiazinane group on the benzene ring. This positional variation influences physicochemical properties such as polarity, solubility, and reactivity.

Ethyl 2-(1,1-Dioxothiazinan-4-yl)acetate

- Molecular Formula: C₈H₁₅NO₄S

- CAS: 343334-01-0 This compound replaces the benzene ring with an ethyl acetate chain linked to the thiazinane group. Its applications in organic synthesis as a building block highlight the versatility of thiazinane derivatives in medicinal chemistry .

Methyl Benzoate (Parent Compound)

- Molecular Formula : C₈H₈O₂

- CAS: 93-58-3 As the simplest analog, methyl benzoate lacks the thiazinane group, resulting in lower molecular weight (136.15 g/mol) and reduced polarity. It is widely used in perfumery and as a solvent, contrasting with the research-specific applications of the target compound.

Benzothiazine Carboxylate Derivatives

Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate () features a benzothiazine ring instead of thiazinane. The benzothiazine core introduces additional aromaticity and rigidity, which may improve binding affinity in pharmaceutical contexts but complicates synthetic modifications due to multiple reactive centers .

Data Tables

Table 1: Key Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Methyl 3-(1,1-dioxothiazinan-4-yl)benzoate | C₁₂H₁₅NO₄S | 269.32 | Not specified | 3-substituted, sulfone group |

| Methyl 4-(1,1-dioxothiazinan-4-yl)benzoate | C₁₂H₁₅NO₄S | 269.32 | 45185-76-0 | 4-substituted isomer |

| Ethyl 2-(1,1-dioxothiazinan-4-yl)acetate | C₈H₁₅NO₄S | 221.27 | 343334-01-0 | Aliphatic chain, ester functional group |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 93-58-3 | Parent compound, no heterocycle |

Research Findings and Implications

- Synthetic Routes : The target compound is synthesized via sulfonylation of anthranilic acid derivatives, followed by transesterification. This method avoids ambiguities in regioselectivity encountered in benzothiazine derivatives .

- Biological Potential: Thiazinane sulfones are known for modulating enzyme activity (e.g., kinase inhibition).

Biological Activity

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO4S

- Molecular Weight : 269.32 g/mol

- Melting Point : 308-311 °C

- Purity : >95%

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures exhibit various mechanisms, including:

- Inhibition of Enzymatic Activity : The presence of the thiazine ring is known to influence enzyme inhibition, particularly in metabolic pathways.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, which could be further explored for therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human peripheral blood mononuclear cells (PBMCs). The compound demonstrated no cytotoxic effects at concentrations up to 5200 µM, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Recent literature has highlighted the compound's relevance in insecticidal applications. For instance, a study focused on larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound exhibited LC50 values that warrant further investigation into its potential as an environmentally friendly insecticide.

Table: Comparative Larvicidal Activity

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| Methyl 3-(1,1-dioxo...) | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (Control) | <10.94 | - |

This table illustrates the efficacy of methyl 3-(1,1-dioxo...) compared to established insecticides .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxylate?

- Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and reaction times (monitored via TLC/HPLC). Intermediate purification via column chromatography and final product validation using H/C NMR and HPLC (≥95% purity) are critical. For example, analogous benzothiazine derivatives require precise base catalysis (e.g., K₂CO₃) for esterification .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H NMR can identify aromatic protons (δ 7.2–8.1 ppm) and methyl ester groups (δ 3.8–3.9 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) and sulfone groups (δ 45–50 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 312.05 for C₁₃H₁₃NO₅S₂⁺).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles (e.g., C–S–O bond angles ~105–110°) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli (concentration range: 1–100 µg/mL).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 10 µM for lead optimization) .

Advanced Research Questions

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. XRD results)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence temperature studies).

- DFT Calculations : Compare experimental XRD bond lengths/angles with computational models (B3LYP/6-31G* basis set).

- Multi-Technique Validation : Cross-validate using IR (sulfone S=O stretches at 1150–1250 cm⁻¹) and elemental analysis (C, H, N ±0.4%) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX improve refinement?

- Methodological Answer : Challenges include low crystal quality and twinning. SHELX mitigates these via:

- TWIN/BASF Commands : Handle twinning by refining twin laws (e.g., twin fraction ~0.3).

- Rigid-Bond Restraints : Stabilize sulfone and ester groups during refinement.

- High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve R₁ < 0.05. Example: SHELXL refines disordered thiazinan rings with ISOR restraints .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Methodological Answer : A SAR table comparing analogs:

Q. What methodologies are recommended for studying its metabolic stability and pharmacokinetics?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ < 30 min indicates rapid metabolism).

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s suggests good bioavailability).

- In Silico ADMET : Use SwissADME to predict logP (optimal: 2–3) and CYP450 interactions .

Data Contradiction Analysis Example

Scenario : HPLC purity is 98%, but elemental analysis shows C deviation (+0.8%).

Resolution :

Confirm HPLC method specificity (e.g., spiking with known impurities).

Repeat elemental analysis under controlled combustion conditions.

Characterize impurities via LC-MS; if undetected, consider hygroscopicity or stoichiometric errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.